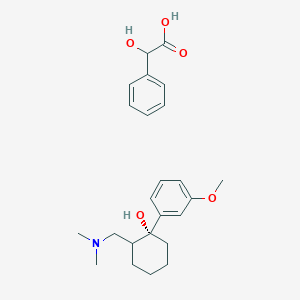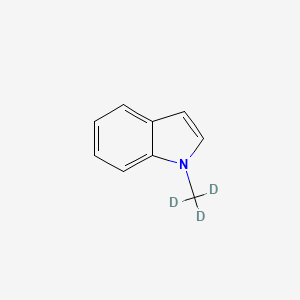
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874289-19-7. It has a molecular weight of 273.07 and its IUPAC name is 4-[(benzylamino)carbonyl]-3-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) .Chemical Reactions Analysis
Boronic acids, including “(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid”, are known for their utility as reagents in transition metal-catalyzed transformations . They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.3±0.1 g/cm³ and a molar refractivity of 71.1±0.4 cm³. It has 4 H-bond acceptors and 3 H-bond donors .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids are known for their ability to act as sensors due to their affinity for diols and similar molecules. “(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid” could potentially be used in the development of fluorescent sensors for detecting catecholamines and their derivatives, such as dopamine, DOPA, and DOPAC .
Organic Synthesis
In organic chemistry, boronic acids serve as valuable intermediates. They can be used in various coupling reactions, including Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds. This compound may be utilized in electrophilic trapping of arylmetal intermediates from aryl halides .
Glucose Monitoring
Boronic acid derivatives are promising for non-enzymatic glucose sensors due to their reversible binding with glucose. This compound could be involved in glucose monitoring applications, enabling continuous glucose monitoring and responsive insulin release .
Carbohydrate Sensing
The ability of boronic acids to bind with saccharides makes them suitable for carbohydrate sensing. This is particularly relevant in biomedical applications where selective sensors are needed for complex saccharides .
Click Chemistry
Click reactions are a staple in modern synthetic chemistry, and boronic acids often feature in these reactions. However, they present unique challenges such as copper-mediated degradation. This compound might be synthesized using click reactions while addressing these challenges .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with carbon-containing targets.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, “(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid” likely acts as a nucleophile, donating electrons to form new bonds . The benzylcarbamoyl and fluorophenyl groups may influence the compound’s reactivity and selectivity.
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling suggests it may be involved in pathways related to carbon-carbon bond formation .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling, the compound could facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid”. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Eigenschaften
IUPAC Name |
[4-(benzylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLGOGQMXSTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660179 | |
| Record name | [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-19-7 | |
| Record name | B-[3-Fluoro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




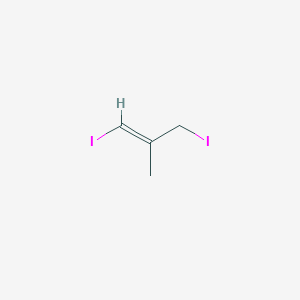
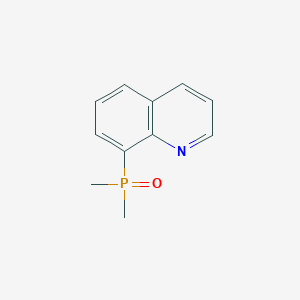
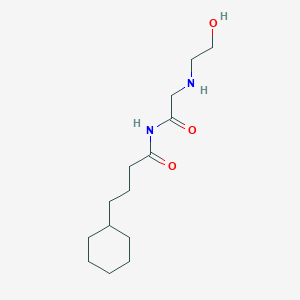

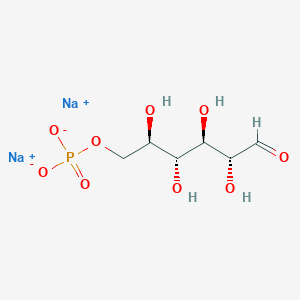
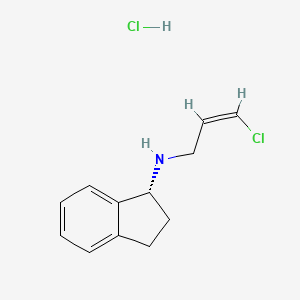
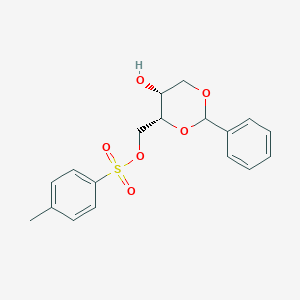
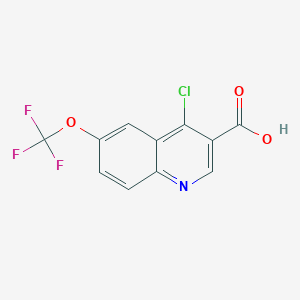
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
